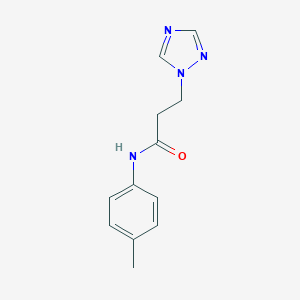

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10-2-4-11(5-3-10)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUNFYNJHDEZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

Attachment of the Propanamide Moiety: The triazole ring is then reacted with a suitable propanamide derivative under conditions that promote amide bond formation.

Introduction of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been studied for its potential as a pharmacologically active agent. Triazole derivatives are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The compound's structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, a study reported that certain triazole derivatives showed promising results against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation . This predictive modeling is crucial for guiding further synthesis and optimization of triazole derivatives.

Agricultural Applications

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. This compound has shown potential as a fungicide in agricultural settings. Its mechanism typically involves inhibiting sterol biosynthesis in fungi, which is essential for maintaining cell membrane integrity .

Case Study: Crop Protection

In field trials, triazole-based fungicides have been effective against a range of fungal pathogens affecting crops such as wheat and barley. The application of these compounds has resulted in improved crop yields and quality by reducing fungal infections . The versatility of triazoles allows them to be integrated into existing agricultural practices with relative ease.

Materials Science

Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for use in polymer chemistry. Its ability to form coordination complexes with metals can be exploited in creating new materials with enhanced properties .

Case Study: Development of Coatings

Research has indicated that incorporating triazole derivatives into polymer matrices can improve the thermal stability and mechanical strength of coatings. These coatings are particularly useful in environments where resistance to corrosion and degradation is critical .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant activity against cancer cell lines |

| Molecular docking studies | Predictive binding to enzyme active sites | |

| Agricultural Science | Fungicide | Effective against fungal pathogens in crops |

| Crop protection | Improved yields and quality | |

| Materials Science | Polymer chemistry | Enhanced thermal stability in coatings |

| Development of new materials | Coordination complex formation with metals |

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt biological pathways. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- 5-Amino-triazole derivative (5p): The compound 3-(5-amino-1H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)propanamide (5p) introduces an amino group at the 5-position of the triazole. It has a melting point of 221°C and a moderate synthesis yield (43–48%) .

- 3,5-Dimethyl-triazole derivative :

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide (CAS 927639-88-1) features methyl groups at the 3- and 5-positions of the triazole. This increases lipophilicity (logP ~4.55 inferred from analogs), which may enhance membrane permeability but reduce solubility . - Benzotriazole hybrid :

2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide incorporates a benzotriazole moiety, expanding aromaticity and π-stacking capabilities. Such structural complexity is linked to improved antifungal activity in related compounds .

Variations in the Aromatic Amide Group

- 4-Chlorophenyl analog: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide replaces the 4-methylphenyl group with a 4-chlorophenyl and uses a shorter acetamide chain.

- Piperdine-linked triazole derivatives :

Compounds like 2-(5-(1-phenylcarbamoylpiperdine-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-2-methylphenylpropanamide (7d) integrate a piperdine ring, adding conformational rigidity and basicity. Such modifications are associated with antiproliferative activity against cancer cells .

Functional Group Additions

- Hydroxamic acid derivatives: N-Hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (8) includes a hydroxamic acid group, a known zinc-binding motif for histone deacetylase (HDAC) inhibition. This compound showed a 58% yield and antiproliferative properties in vitro .

- Hydroxy-N-methylpropanamide analog : 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide demonstrates how additional hydroxyl and methyl groups on the amide nitrogen can modulate solubility and metabolic stability .

Biological Activity

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known by its CAS number 81234-27-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 215.25 g/mol. The compound features a triazole ring, which is known for its biological relevance in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, a study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 0.48 to 2.78 µM against various cancer cell lines such as MCF-7 and HCT-116 .

- Case Study : In vitro evaluations indicated that compounds with electron-withdrawing groups at the para position of the aromatic ring significantly enhanced biological activity. Specifically, one derivative exhibited an IC50 value comparable to doxorubicin against breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis via caspase activation |

| Similar Derivative | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

- Research Findings : A study reported that compounds containing the triazole moiety exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate immune responses effectively .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various research contexts.

Q & A

Basic: What are the standard synthetic routes for N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide?

The synthesis typically involves amide bond formation between a triazole-containing carboxylic acid derivative and 4-methylaniline. A common approach includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) to form an acyl chloride or active ester.

- Step 2 : Coupling with 4-methylaniline under basic conditions (e.g., pyridine or triethylamine) to yield the target compound .

- Key considerations : Purity of intermediates is critical; techniques like column chromatography or recrystallization are often employed for purification .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in synthesizing triazole-containing propanamides?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict moisture control to avoid side reactions .

- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can improve triazole ring formation efficiency, though residual metal contamination must be addressed for biological assays .

- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce racemization risks, while reflux conditions (80–100°C) may accelerate triazole incorporation .

Basic: What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the triazole ring (δ 7.8–8.2 ppm) and methylphenyl group (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H] ≈ 301.12 g/mol) and detects impurities .

- Infrared Spectroscopy (IR) : Amide C=O stretch (~1650–1680 cm) and triazole C-N absorption (~1500 cm) confirm functional groups .

Advanced: How can researchers resolve structural ambiguities in triazole-containing amides using advanced NMR techniques?

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in the aromatic and triazole regions .

- NOESY : Distinguishes between regioisomers (e.g., 1H-1,2,4-triazol-1-yl vs. 4H-1,2,4-triazol-4-yl) by analyzing spatial proximity of substituents .

- Dynamic NMR : Detects rotameric equilibria in the propanamide chain, which may affect biological activity .

Basic: What biological assays are commonly used to evaluate the activity of this compound?

- Antifungal assays : Broth microdilution (CLSI M27/M38 guidelines) against Candida or Aspergillus strains, with MIC values compared to fluconazole .

- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to assess inhibition of kinases like GSK-3β, where triazoles often act as ATP-binding competitors .

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can contradictory data on biological potency between similar triazole derivatives be analyzed?

- Structural-activity relationships (SAR) : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on target binding using molecular docking .

- Metabolic stability : Assess liver microsome degradation to identify if rapid metabolism explains reduced in vivo efficacy despite in vitro potency .

- Crystallography : Co-crystal structures with target enzymes (e.g., CYP51 or kinases) reveal binding mode variations caused by minor structural differences .

Basic: What computational methods support the design of triazole-propanamide analogs?

- Molecular docking (AutoDock Vina, Glide) : Predict binding affinities to targets like fungal CYP51 or human kinases .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to optimize pharmacokinetic properties .

- DFT calculations : Analyze electronic effects of substituents on triazole ring reactivity and stability .

Advanced: How do solvent and pH affect the stability of this compound in storage?

- Aqueous solutions : Degradation occurs at extremes (pH < 3 or > 10) via hydrolysis of the amide bond. Buffered solutions (pH 6–8) in inert atmospheres enhance stability .

- Solid state : Store at –20°C under desiccation; DSC/TGA studies show decomposition onset at ~180°C .

- Light sensitivity : UV-Vis monitoring reveals photodegradation products; amber vials are recommended .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .

- Safety : Handle reactive intermediates (e.g., acyl chlorides) in fume hoods with strict temperature control .

- Regulatory compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines .

Advanced: How can mitochondrial toxicity of triazole-propanamides be evaluated?

- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in treated cells .

- ROS detection : Fluorescent probes (e.g., MitoSOX™) quantify reactive oxygen species in mitochondria .

- Mitochondrial membrane potential : JC-1 dye assays assess depolarization linked to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.